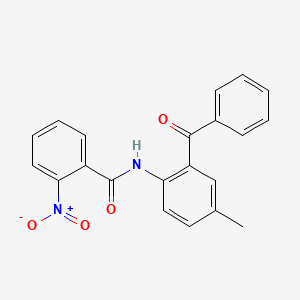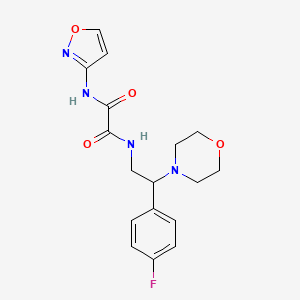
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of compounds related to “N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide” involves several steps, including condensation, cycloaddition, and amidation reactions . For instance, one study describes a method for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives using a domino 1,3-dipolar cycloaddition and elimination .Molecular Structure Analysis
The molecular structure of compounds closely related to “N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide” has been elucidated using techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives involves interactions with various reagents to form new compounds . A study demonstrates the reactivity of a N-pyrimidinylacetamide derivative towards forming Schiff bases and nitrogen heterocycles, indicating the versatility of these compounds in synthetic chemistry .Applications De Recherche Scientifique
Synthesis and Characterization
Research in the area of synthesis and characterization focuses on developing novel compounds with potential biological activities. For instance, a study on the synthesis, characterization, and biological activity of similar compounds highlights the process of creating and identifying the structural and chemical properties of new molecules. These studies often involve detailed analytical techniques such as NMR, IR, and mass spectrometry, providing a comprehensive understanding of the compound's structure and potential reactivity (Mamatha S.V et al., 2019).
Biological Activity
The biological activity of similar compounds has been a significant area of research, with studies exploring their potential as antimicrobial, antitumor, and receptor antagonist agents. For example, research into compounds with related structures has shown remarkable anti-tuberculosis activity and superior anti-microbial activities (Mamatha S.V et al., 2019). Additionally, the role of similar compounds in modulating feeding, arousal, stress, and drug abuse through receptor mechanisms has been investigated, suggesting potential applications in treating compulsive behaviors (L. Piccoli et al., 2012).
Potential Therapeutic Applications
The exploration of therapeutic applications for compounds with similar structures to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide is ongoing. Research into their roles as receptor antagonists, for instance, provides a foundation for potential applications in treating various disorders, including emesis, depression, and other conditions linked to specific receptor pathways (T. Harrison et al., 2001).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c18-13-3-1-12(2-4-13)14(22-6-9-25-10-7-22)11-19-16(23)17(24)20-15-5-8-26-21-15/h1-5,8,14H,6-7,9-11H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEKFISENVQFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-[(2,6-difluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one](/img/structure/B2857583.png)
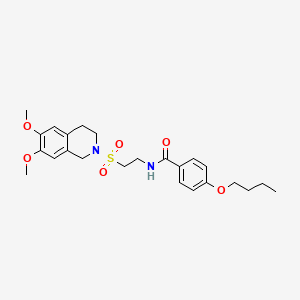
![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B2857585.png)
![ethyl 2-(2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2857587.png)

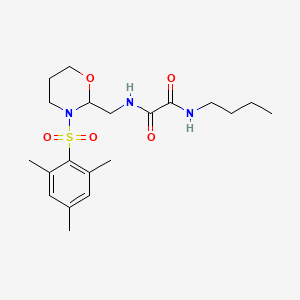
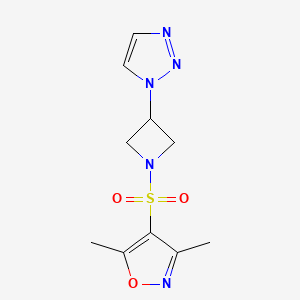
![2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2857597.png)



![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine](/img/structure/B2857603.png)
![1-(4-chlorobenzyl)-4-(4-cyclopentylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2857604.png)
